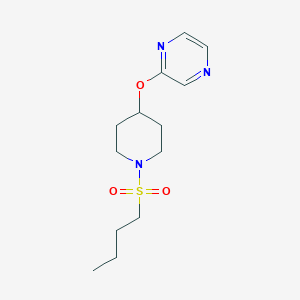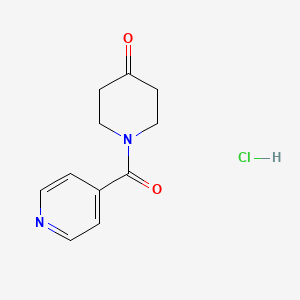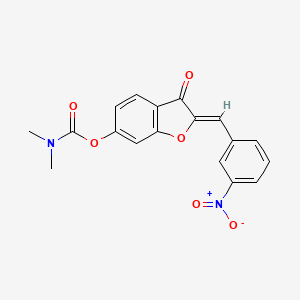![molecular formula C23H15BrN4O3 B2938183 1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-58-5](/img/structure/B2938183.png)
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a pyrazoloquinoline derivative that has been synthesized using various methods. The aim of
Scientific Research Applications
Antibacterial Applications
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: has shown promising results as an antibacterial agent. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, with the compound exhibiting moderate-to-good activity . This suggests its potential use in developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.
Anticancer Activity
Quinoline derivatives have been identified as potential anticancer agents. Specifically, they have been studied for their ability to target the Bcl-2 protein, which plays a crucial role in resisting programmed cancer cell death (apoptosis) . The inhibition of Bcl-2 can lead to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer drug development.
Antimicrobial Efficacy
The quinoline scaffold, when modified with heterocycle moieties such as triazole and thiadiazole, has been shown to enhance bioactivity, leading to compounds with significant antimicrobial properties . This opens up avenues for the compound’s application in treating infections caused by various microbes.
Antifungal Properties
Quinoline derivatives have also been reported to possess antifungal activities . This makes them valuable in the pharmaceutical industry for the development of treatments against fungal infections, which are a major health concern worldwide.
Anti-inflammatory Potential
The compound’s structure, which includes a quinoline moiety, has been associated with anti-inflammatory properties . This suggests its possible use in creating anti-inflammatory medications, which are essential in the management of chronic inflammatory diseases.
Antimalarial Prospects
Quinolines are historically known for their antimalarial activities . The compound could be explored for its potential use in antimalarial drug development, contributing to the fight against malaria, especially in regions where the disease is endemic.
Anti-tuberculosis (Anti-TB) Possibilities
Given the structural similarity to other quinoline-based compounds that have shown anti-tuberculosis effects, there is potential for this compound to be used in the development of new anti-TB medications . This is particularly important given the rise of multi-drug resistant TB strains.
Anti-HIV Applications
Quinoline derivatives have been explored for their anti-HIV properties . With further research, the compound could be part of new therapeutic strategies against HIV, helping to manage the disease and improve the quality of life for those affected.
properties
IUPAC Name |
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAYZBAAKHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938101.png)



![(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2938106.png)


![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)



![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)